![molecular formula C21H20O8 B13839581 4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one is a complex organic compound characterized by multiple hydroxyl and trideuteriomethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one typically involves multi-step organic reactions. The process begins with the preparation of the trideuteriomethoxy phenol derivatives, followed by their coupling with cyclopentadiene derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trideuteriomethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and trideuteriomethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-methoxybenzyl alcohol
- 4-Hydroxy-3-methylcoumarin
- 3-Carboxy-4-hydroxy-phenoxy glucoside
Uniqueness
4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one is unique due to its multiple trideuteriomethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H20O8 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one |
InChI |
InChI=1S/C21H20O8/c1-26-16-7-10(3-5-12(16)22)20-18-14(24)9-15(25)19(18)21(29-20)28-11-4-6-13(23)17(8-11)27-2/h3-9,18-23,25H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
LPBFKGSGNVHPAY-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2C3C(C(O2)OC4=CC(=C(C=C4)O)OC([2H])([2H])[2H])C(=CC3=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3C(C(O2)OC4=CC(=C(C=C4)O)OC)C(=CC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


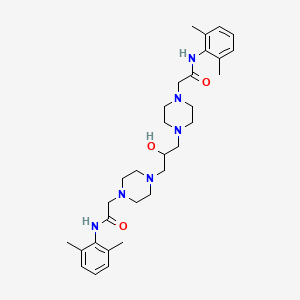
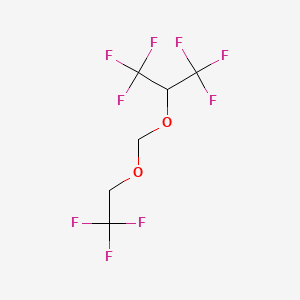
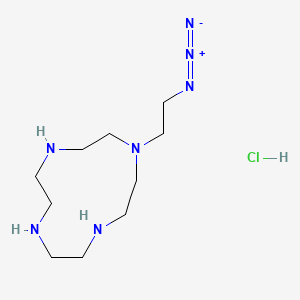
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
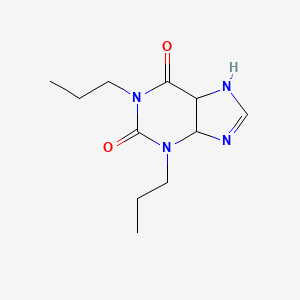
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
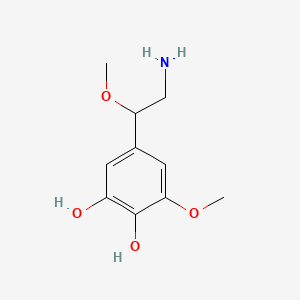
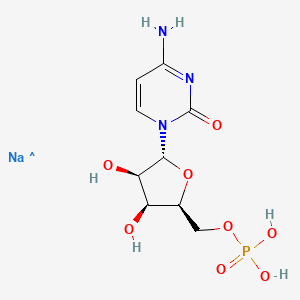
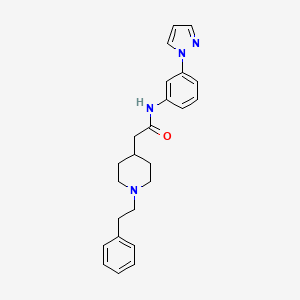

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
